![molecular formula C29H28N2O7 B14658178 5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine CAS No. 51600-12-5](/img/structure/B14658178.png)
5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine is a modified nucleoside used primarily in the field of organic synthesis and nucleic acid chemistry. This compound is known for its role in protecting the 5’-hydroxy group in nucleosides, which is crucial for various synthetic applications, particularly in the synthesis of oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine involves multiple steps, including the protection of the uridine molecule. The process typically starts with the reaction of uridine with a protecting group reagent such as dimethoxytrityl chloride in the presence of a base like pyridine. This reaction results in the formation of the protected nucleoside .
Industrial Production Methods
Industrial production of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the protecting group, yielding the free nucleoside.
Substitution: The compound can undergo substitution reactions where the protecting group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine has several scientific research applications:
Chemistry: It is used as a protecting group in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of nucleic acid interactions and modifications.
Medicine: It is used in the development of therapeutic nucleosides and oligonucleotides.
Industry: The compound is utilized in the large-scale synthesis of nucleic acid-based products.
Mechanism of Action
The mechanism of action of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine involves the protection of the 5’-hydroxy group in nucleosides. This protection is achieved through the formation of a stable ether linkage, which prevents unwanted side reactions during synthetic processes. The compound targets the hydroxyl group and forms a protective barrier, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar Compounds
5’-O-Dimethoxytrityluridine: Another protecting group used in nucleoside synthesis.
5’-O-Trityluridine: Similar in function but with different protecting group chemistry.
Uniqueness
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine is unique due to its specific protecting group, which offers stability and selectivity in synthetic applications. Its ability to protect the 5’-hydroxy group without interfering with other functional groups makes it a valuable tool in nucleic acid chemistry .
Properties
CAS No. |
51600-12-5 |
|---|---|
Molecular Formula |
C29H28N2O7 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O7/c1-36-22-14-12-21(13-15-22)29(19-8-4-2-5-9-19,20-10-6-3-7-11-20)37-18-23-25(33)26(34)27(38-23)31-17-16-24(32)30-28(31)35/h2-17,23,25-27,33-34H,18H2,1H3,(H,30,32,35)/t23-,25-,26-,27-/m1/s1 |
InChI Key |
PGJCOEJMNUARCI-MIRJVGOZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
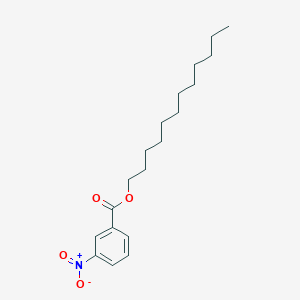
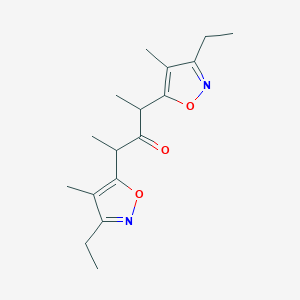
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
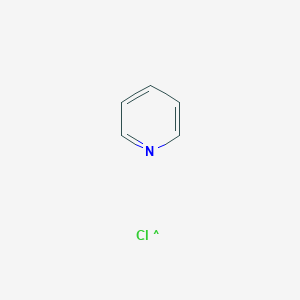
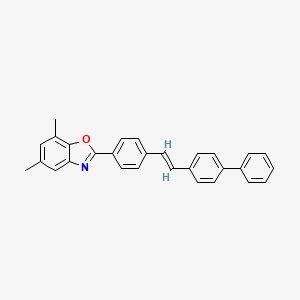
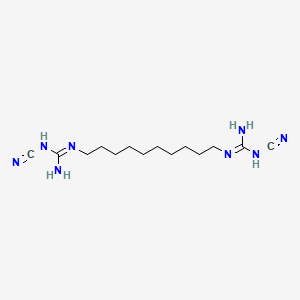
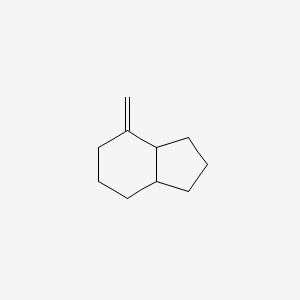
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
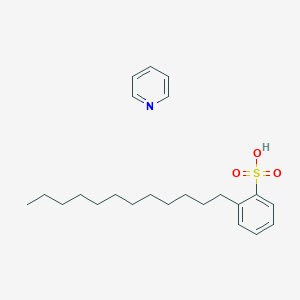

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)

